

Application Notes and Protocols for Olgotrelvir in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olgotrelvir (formerly STI-1558) is an orally bioavailable prodrug of its active form, AC1115. It is a novel dual inhibitor targeting two key host and viral proteases involved in the lifecycle of SARS-CoV-2: the viral main protease (Mpro or 3CLpro) and the host's Cathepsin L (CTSL)[1] [2][3]. This dual mechanism of action, inhibiting both viral replication and entry, makes Olgotrelvir a promising candidate for the treatment of COVID-19[1][4]. High-throughput screening (HTS) assays are crucial for the discovery and characterization of antiviral agents like Olgotrelvir. These notes provide an overview of the application of Olgotrelvir in relevant HTS assays and detailed protocols for their implementation.

Mechanism of Action

Olgotrelvir is converted in plasma to its active metabolite, AC1115[1][2]. AC1115 exerts its antiviral effect by:

- Inhibiting SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for the cleavage of the viral polyproteins into functional proteins required for viral replication[1]
 [4]. Inhibition of Mpro blocks the viral life cycle.
- Inhibiting Human Cathepsin L (CTSL): CTSL is a host cysteine protease located in the endosomes. SARS-CoV-2 can enter host cells via an endosomal pathway that requires the



cleavage of the viral spike (S) protein by CTSL to facilitate membrane fusion[1][4]. By inhibiting CTSL, **Olgotrelvir** can block this viral entry route.

This dual-targeting strategy offers the potential for enhanced antiviral efficacy and a higher barrier to the development of viral resistance[4].

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **Olgotrelvir** and its active form, AC1115.

Table 1: In Vitro Inhibitory Activity of AC1115

Target	Assay Type	Value	Reference
SARS-CoV-2 Mpro (WA-1)	Enzyme Inhibition	IC50 = 2.7 nM	[5]
SARS-CoV-2 Mpro (Omicron)	Enzyme Inhibition	IC50 = 14.3 nM	[5]
Human Cathepsin L	Enzyme Inhibition	IC50 = 27.4 pM	[5]

Table 2: In Vitro Antiviral Activity of AC1115 and Olgotrelvir



Compound	Cell Line	SARS-CoV- 2 Variant	Assay Type	Value	Reference
AC1115	Vero E6	WA-1	Cell-based	EC50 = 1 μM	[5]
AC1115	Vero E6	Omicron BA.5	Cell-based	EC50 = 0.8 μΜ	[5]
Olgotrelvir	Vero E6	WA-1, Alpha, Beta, Delta, Lambda, Gamma	Cell-based	EC50 = 0.28 - 4.26 μM	[6][7]
Olgotrelvir	Differentiated Normal Human Bronchial Epithelial Cells	Omicron BA.5	Cell-based	EC50 < 41 nM	[5]
Olgotrelvir	-	SARS-CoV-2 S protein pseudotyped rVSV	Viral Entry	IC50 = 54.5 - 81.4 nM	[5]

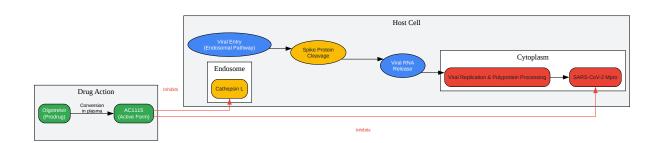
Table 3: In Vivo Efficacy of Olgotrelvir in K18-hACE2 Transgenic Mice

Parameter	Dosage	Effect	Reference
Lung Viral Load	500 and 1000 mg/kg BID	Significantly reduced	[5]
Body Weight Loss	400-1000 mg/kg BID	Prevented	[6][7]
Lung Pathology	400-1000 mg/kg BID	Reduced	[6][7]
Pro-inflammatory Cytokine Release (IL- 6, TNF-α, GM-CSF)	400 mg/kg	Blocked	[6]

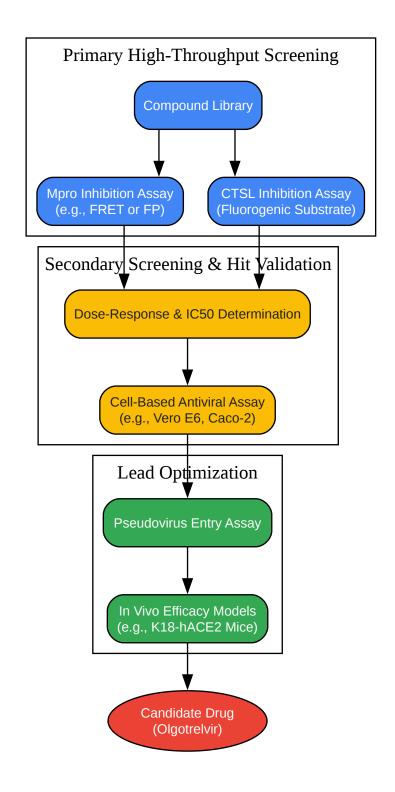


Signaling and Experimental Workflow Diagrams









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